molecular formula C11H15N3O B15344235 1-Pentoxybenzotriazole CAS No. 60455-00-7

1-Pentoxybenzotriazole

Cat. No.: B15344235
CAS No.: 60455-00-7
M. Wt: 205.26 g/mol
InChI Key: AXZTWHHHIRFDOQ-UHFFFAOYSA-N
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Description

1-Pentoxybenzotriazole is an N-substituted benzotriazole derivative featuring a pentoxy group (-O-C₅H₁₁) attached to the nitrogen at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds widely utilized in organic synthesis, corrosion inhibition, and medicinal chemistry due to their versatile reactivity and stabilizing properties. The pentoxy substituent introduces a lipophilic alkoxy chain, which likely enhances solubility in nonpolar solvents and influences thermal stability compared to shorter-chain or aromatic substituents.

Properties

CAS No.

60455-00-7

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-pentoxybenzotriazole

InChI

InChI=1S/C11H15N3O/c1-2-3-6-9-15-14-11-8-5-4-7-10(11)12-13-14/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

AXZTWHHHIRFDOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCON1C2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentoxybenzotriazole can be synthesized through several methods. One common approach involves the reaction of 1-benzotriazole with pentyloxy groups under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale. This involves the use of reactors and controlled environments to ensure the purity and consistency of the compound. The process may also include purification steps to remove any impurities.

Chemical Reactions Analysis

General Reactivity of Benzotriazole Derivatives

Benzotriazole derivatives are known for their versatility in organic synthesis, acting as ligands, intermediates, or directing groups. The pentoxy (-OCH2CH2CH2CH2CH3) substituent at the N1 position introduces steric bulk and electron-donating effects, which influence reactivity .

Nucleophilic Substitution

The pentoxy group may undergo substitution under acidic or oxidative conditions. For example:

  • Acid-Mediated Cleavage :
    1-PentO-Bt+HX (acid)1-H-Bt+PentOH+X\text{1-PentO-Bt} + \text{HX (acid)} \rightarrow \text{1-H-Bt} + \text{PentOH} + \text{X}^-
    Similar to 1-alkoxybenzotriazoles, protonation weakens the O–C bond, facilitating substitution .

Coordination Chemistry

Benzotriazole derivatives often act as ligands in transition-metal complexes. The pentoxy group’s electron-rich oxygen could enhance coordination to metals like Rh or Pd:

  • Rhodium-Catalyzed Coupling :
    Rh(I) complexes of benzotriazole participate in allylic alkylation reactions (e.g., coupling with allenes) .

Thermal Decomposition

Thermal stability is influenced by the pentoxy chain. At elevated temperatures (e.g., >150°C), decomposition pathways may include:

  • Elimination of pentanol to form benzotriazole.

  • Rearrangement to fused heterocycles (observed in N-substituted benzotriazoles) .

Comparative Reactivity Table

Reaction TypeSubstrateConditionsProduct(s)Reference
Nucleophilic substitution1-Chloromethyl-BtNaCN, DMSO, 50°C1-Cyanomethyl-Bt (68%)
Oxidative addition (Rh catalysis)BTAH (benzotriazole)Rh(Cl)(DPEPhos), 80°CRh–BTA complex
Acid hydrolysis1-Methoxy-BtHCl, H2O1-H-Bt + MeOH

Research Gaps and Recommendations

  • Experimental Studies : Direct investigations into 1-PentO-Bt’s reactivity (e.g., substitution kinetics, coordination behavior) are needed.

  • Computational Modeling : DFT studies could predict regioselectivity in coupling reactions.

While specific data on 1-pentoxybenzotriazole is absent, its reactivity is anticipated to align with established benzotriazole chemistry, modified by the pentoxy group’s electronic and steric properties. Further experimental validation is essential to confirm these hypotheses.

Scientific Research Applications

1-Pentoxybenzotriazole has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a corrosion inhibitor in various chemical processes.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

  • Medicine: this compound is explored for its medicinal properties, including its potential use in drug development and as an anti-inflammatory agent.

  • Industry: It is employed in industrial applications, such as in the production of coatings and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 1-pentoxybenzotriazole exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

  • 1-(Phenoxymethyl)benzotriazole (CAS 111198-02-8): Features a phenoxymethyl group (-CH₂-O-C₆H₅), combining aromatic and ether functionalities. This bulky substituent may hinder molecular packing, affecting crystallinity .
  • 1-Chloro-1H-benzotriazole : The electron-withdrawing chlorine atom at the 1-position enhances electrophilicity, making it a potent chlorination and oxidation reagent in organic synthesis. Short intermolecular N-Cl contacts (2.818 Å) influence crystal packing .
  • 1-(Chloromethyl)benzotriazole : The chloromethyl group (-CH₂Cl) offers a reactive site for further functionalization, such as oxidation to sulfinyl derivatives (e.g., 1-(phenylsulphinylmethyl)benzotriazole) .

Biological Activity

1-Pentoxybenzotriazole is a member of the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and antiparasitic properties, supported by research findings and case studies.

Overview of Benzotriazoles

Benzotriazoles are recognized for their potential as bioactive compounds. They exhibit a range of biological activities, including:

  • Antiviral : Effective against various viruses, particularly RNA viruses.
  • Antibacterial : Inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Antiparasitic : Activity against protozoan parasites.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzotriazoles, particularly against the Human Respiratory Syncytial Virus (RSV). For instance, several derivatives of benzotriazole have been identified as potent inhibitors of RSV infection in vitro. The lead compound from these studies demonstrated significant activity during the early phases of the RSV infection cycle, potentially interfering with virus attachment or fusion processes .

Case Study: Antiviral Efficacy

A study focused on a series of 5,6-dichloro-1-phenyl-benzotriazole derivatives showed that certain compounds effectively reduced viral load in plaque reduction assays. Notably, compound 10d exhibited low cytotoxicity while maintaining high antiviral efficacy, underscoring the therapeutic potential of benzotriazoles in treating RSV infections .

Antibacterial Activity

Benzotriazoles have also shown promising antibacterial activity. Research indicates that various substituted benzotriazoles possess significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains. For example, compounds with halogen substitutions demonstrated minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like nitrofurantoin .

Data Table: Antibacterial Activity of Selected Benzotriazoles

CompoundTarget BacteriaMIC (μg/mL)
5-Halogenomethylsulfonyl-BTMRSA12.5 - 25
N-benzenesulfonyl-BTTrypanosoma cruzi25 - 50
BenzotriazoleStaphylococcus aureus>100

Antiparasitic Activity

The antiparasitic potential of benzotriazoles has been explored in various studies. One notable finding is the effectiveness of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, where it exhibited dose-dependent growth inhibition in both epimastigote and trypomastigote forms. In vitro tests revealed that concentrations as low as 50 μg/mL could reduce parasite viability significantly .

The mechanism by which benzotriazoles exert their biological effects varies by compound but often involves interference with critical processes such as viral attachment or cellular entry mechanisms. For instance, compound 18e was shown to protect cells from coxsackievirus B5 infection by hijacking the viral attachment process without exhibiting direct virucidal activity .

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